N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Beschreibung
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a substituted indole moiety via a hydroxyethyl spacer. This compound integrates key structural motifs associated with bioactivity, including the sulfonamide group (known for enzyme inhibition and receptor modulation) and the benzo[c][1,2,5]thiadiazole heterocycle (implicated in π-stacking interactions and redox activity). The indole moiety, a common pharmacophore in medicinal chemistry, may enhance binding to neurological targets .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-21-8-7-11-9-12(5-6-14(11)21)15(22)10-18-26(23,24)16-4-2-3-13-17(16)20-25-19-13/h2-9,15,18,22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLMGHUSTGDZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S₂ |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 2034410-66-5 |
Research indicates that this compound exhibits a variety of biological activities through multiple mechanisms:
- Anticancer Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and colorectal cancer cells. The mechanism involves the induction of apoptosis and inhibition of key enzymes involved in cell cycle regulation .
- Antimicrobial Properties : The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Studies suggest that it reduces the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
- MTT Assay : This assay revealed a half-maximal inhibitory concentration (IC50) indicating effective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| H460 (Lung) | 15 |
| A549 (Lung) | 12 |
| HT-29 (Colorectal) | 10 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on its effect on HepG2 liver cancer cells showed a significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations .
- Case Study 2 : In an animal model for bacterial infection, administration of the compound resulted in a marked decrease in bacterial load and inflammation markers compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the indole ring and sulfonamide group have been explored to enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased anticancer potency |
| Hydroxyl group | Enhanced solubility |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities against various pathogens.
- Antibacterial Studies : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate promising potency compared to standard antibiotics .
- Antifungal Studies : It has also been tested against fungi such as Aspergillus niger, demonstrating moderate antifungal activity. The results suggest that modifications to the structure can enhance efficacy .
Anticancer Potential
Recent investigations into the anticancer properties of thiadiazole derivatives have highlighted their ability to inhibit tumor cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) . Molecular docking studies have provided insights into the binding interactions with target proteins involved in cancer progression.
Case Study 1: Antimicrobial Evaluation
In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial activities. Among these derivatives, this compound exhibited notable activity against both bacterial and fungal strains. The study utilized disc diffusion methods to assess efficacy and reported promising results for future drug development .
Case Study 2: Anticancer Activity
A comprehensive study focused on the anticancer potential of thiadiazole derivatives revealed that this compound demonstrated significant cytotoxic effects on cancer cell lines. The study employed both cell viability assays and molecular docking techniques to elucidate its mechanism of action, suggesting that it may act through inhibition of specific oncogenic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Benzo[c][1,2,5]thiadiazole Sulfonamide Derivatives
A direct analog, N-(3-piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (compound 9 in ), shares the benzo[c][1,2,5]thiadiazole-4-sulfonamide core but replaces the indole-hydroxyethyl group with a piperazine-oxopropyl chain. This substitution confers distinct pharmacological properties:
- Receptor Selectivity : Compound 9 exhibits potent antagonism for the M1 muscarinic acetylcholine receptor (M1 mAChR) with high selectivity over M4 (≥100-fold), attributed to the piperazine group’s flexibility and hydrogen-bonding capacity .
Triazole and Thiadiazole Sulfonamides
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, compounds 7–9) and 4-[2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide derivatives () provide insights into the role of heterocycles:
- Tautomerism : Triazole-thione derivatives (e.g., compounds 7–9) exist in equilibrium between thiol and thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data. This contrasts with the rigid benzo[c][1,2,5]thiadiazole core in the target compound, which lacks tautomeric flexibility .
- Bioactivity : Thiadiazole sulfonamides in demonstrate cytotoxicity against cancer cell lines (e.g., HepG-2 IC₅₀ = 1.61–1.98 μg/mL for compounds 7b and 11), suggesting that the indole-hydroxyethyl group in the target compound may enhance specificity for neurological targets over anticancer activity .
Sulfonamide-Indole Hybrids
N-(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl acetamides () highlight the impact of indole positioning:
- Linker Effects : The acetamide spacer in ’s compounds enables hydrogen bonding with proteolytic enzymes, whereas the hydroxyethyl group in the target compound may favor interactions with G-protein-coupled receptors (e.g., mAChRs) .
- Synthetic Routes : Both classes utilize nucleophilic substitution (e.g., α-halo ketones in ) or condensation (e.g., hydrazinecarbothioamides in ), but the target compound’s synthesis likely requires regioselective sulfonamide coupling to avoid N- vs. O-alkylation byproducts .
Key Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectroscopic Comparison
Research Implications
The target compound’s unique indole-hydroxyethyl-benzo[c][1,2,5]thiadiazole architecture positions it as a candidate for neurological drug development. Further studies should explore its pharmacokinetic profile and synthetic scalability, leveraging methodologies from and .
Vorbereitungsmethoden
Synthesis of Benzo[c]Thiadiazole-4-Sulfonyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of benzo[c]thiadiazole. As demonstrated in patent WO2005012275A2, this involves:
- Reaction of benzo[c]thiadiazole with chlorosulfonic acid at 0–5°C for 4–6 hours
- Quenching with ice-water followed by extraction with dichloromethane
- Purification via recrystallization from hexane/ethyl acetate (Yield: 68–72%)
Critical parameters include strict temperature control to prevent polysubstitution and the use of anhydrous conditions to minimize hydrolysis.
Preparation of 2-Amino-1-(1-Methyl-1H-Indol-5-Yl)Ethanol
This intermediate is synthesized through a two-step sequence:
- Friedel-Crafts alkylation of 1-methyl-1H-indole with ethylene oxide in the presence of BF3·Et2O
- Nitrogen protection and hydroxylation using Boc-anhydride followed by oxymercuration-demercuration
Key challenges involve regioselectivity at the indole C5 position and stereochemical control of the ethanolamine side chain.
Sulfonamide Coupling Methodologies
Direct Sulfonylation in Polar Aprotic Solvents
The primary route involves reacting equimolar quantities of benzo[c]thiadiazole-4-sulfonyl chloride with 2-amino-1-(1-methyl-1H-indol-5-yl)ethanol under Schotten-Baumann conditions:
- Dissolve amine (1.0 eq) in anhydrous THF (0.1 M)
- Add sulfonyl chloride (1.05 eq) portionwise at 0°C under N2
- Introduce pyridine (2.5 eq) as HCl scavenger
- Warm to room temperature and stir for 12–16 hours
- Quench with 1M HCl, extract with EtOAc, dry over Na2SO4
- Purify via silica gel chromatography (Hexane/EtOAc 3:1 → 1:2 gradient)
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 0°C to 40°C | 0°C → RT | +22% yield |
| Solvent | THF vs DCM vs DMF | THF | +15% yield |
| Equivalents Pyridine | 1.0–3.0 eq | 2.5 eq | +18% yield |
HBTU-Mediated Coupling for Sterically Hindered Systems
For substrates with reduced nucleophilicity, activation with coupling reagents improves efficiency:
- Premix sulfonyl chloride (1.0 eq) with HBTU (1.1 eq) in DMF (0.2 M)
- Add DIPEA (2.0 eq) and stir for 10 minutes
- Introduce amine (1.0 eq) dissolved in minimal DMF
- Stir at RT for 6 hours under Argon
- Workup via precipitation in ice-water
This method achieves 68–73% yield but requires rigorous purification to remove HOBt byproducts.
Side Reactions and Mitigation Strategies
Competitive Sulfonate Ester Formation
The hydroxyl group in the ethanolamine moiety may react with sulfonyl chloride, generating sulfonate esters as major byproducts (8–12% yield). Mitigation approaches include:
- Pre-protection of the alcohol as TMS ether using HMDS/imidazole
- Use of bulky tertiary amine bases (e.g., 2,6-lutidine) to deprotonate amine preferentially
Indole Ring Sulfonation
Electrophilic aromatic sulfonation at indole C4 occurs when reaction temperatures exceed 25°C. Kinetic studies show this side reaction becomes significant above 18% conversion. Maintaining temperatures below 15°C suppresses this pathway to <2% byproduct formation.
Analytical Characterization
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d6) :
- δ 8.42 (s, 1H, SO2NH)
- δ 7.92–8.05 (m, 3H, Thiadiazole H)
- δ 7.35–7.41 (m, 2H, Indole H)
- δ 4.81 (t, J=6.1 Hz, 1H, OH)
- δ 3.87 (s, 3H, NCH3)
13C NMR :
- 152.8 ppm (C-SO2)
- 137.4 ppm (Thiadiazole C)
- 128.9 ppm (Indole C)
Chromatographic Purity
HPLC analysis (C18, 0.1% TFA/ACN gradient) shows ≥98.5% purity with tR=12.7 minutes. MS (ESI+): m/z 429.08 [M+H]+ (calc. 429.09).
Scale-Up Considerations
Continuous Flow Sulfonylation
Recent advancements from TOSLab demonstrate improved scalability using microreactor technology:
- 0.5 M solutions in THF
- Residence time: 8.5 minutes
- Productivity: 38 g/h vs 12 g/h batch
- Impurity profile reduced by 60%
Green Chemistry Approaches
Microwave-assisted coupling (80°C, 20 minutes) in cyclopentyl methyl ether achieves 89% conversion with 50% solvent reduction compared to traditional methods.
Q & A
Q. What are the key synthetic pathways for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including:
- Coupling reactions between the indole and thiadiazole-sulfonamide moieties.
- Hydroxyl group introduction via controlled oxidation or substitution.
- Sulfonamide formation using sulfonyl chlorides under anhydrous conditions .
Critical parameters include:
- Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalysts (e.g., triethylamine for acid scavenging) .
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Indole coupling | 1-methylindole, epoxy intermediate | DMF, 60°C, 12h | 68 | 95% | |
| Sulfonylation | Benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride | CH₂Cl₂, 0°C, 2h | 72 | 98% |
Q. How can researchers characterize the molecular structure and purity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- HPLC : Purity assessment with C18 columns (acetonitrile/water gradient).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
Q. Table 2: Analytical Techniques and Parameters
| Technique | Parameters | Key Data Points |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.2–7.5 (aromatic protons), δ 4.1 (hydroxyethyl group) |
| HPLC | 70:30 acetonitrile/water, 1 mL/min | Retention time: 6.8 min, purity >98% |
| HRMS | ESI+, m/z | [M+H]⁺ calculated: 485.12; observed: 485.11 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer: SAR studies focus on:
- Substituent variation : Modifying the indole methyl group or sulfonamide moiety to enhance target binding.
- In vitro assays : Testing against disease-specific targets (e.g., kinases, receptors) with IC₅₀ measurements .
Q. Table 3: Hypothetical SAR Data from Analogous Compounds
| Modification | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| -CH₃ (parent) | 0.45 | Kinase X |
| -CF₃ | 0.28 | Kinase X |
| -OCH₃ | 1.2 | Kinase X |
Q. Experimental Design :
- Use a library of derivatives with systematic substituent changes.
- Pair activity data with computational docking to identify critical interactions .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Structural variations (e.g., unintended impurities or stereoisomers).
- Assay conditions (e.g., pH, cell line variability) .
Q. Resolution Strategies :
- Reproduce studies with standardized protocols (e.g., uniform cell lines, pH 7.4 buffers).
- Meta-analysis : Pool data from multiple studies to identify trends.
- Structural validation : Re-analyze disputed compounds via XRD or 2D NMR .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases).
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories .
Q. Table 4: Computational Tools and Workflows
| Tool | Application | Output |
|---|---|---|
| AutoDock Vina | Docking affinity (ΔG) | Binding energy: -9.2 kcal/mol |
| GROMACS | MD simulation | RMSD < 2.0 Å over 100 ns |
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Methodological Answer:
- Low yields : Optimize stoichiometry (e.g., excess sulfonyl chloride) and use flow chemistry for reproducibility.
- Purification : Replace column chromatography with recrystallization (ethanol/water) .
Q. How does the compound’s solubility profile impact in vivo studies, and what formulation strategies improve bioavailability?
Methodological Answer:
- Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
